2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
Overview
Description
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a useful research compound. Its molecular formula is C11H15BClNO3 and its molecular weight is 255.51 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
The mode of action of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid involves its interaction with the palladium catalyst in the Suzuki-Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an organic halide . In the transmetalation step, the organoboron compound, in this case, this compound, transfers its organic group to the palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway in synthetic chemistry . The reaction allows the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds . The downstream effects of this reaction include the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Result of Action
The result of the action of this compound in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic molecules from simpler precursors . On a molecular level, the compound’s action results in the transfer of its organic group to a palladium catalyst .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a suitable catalyst (such as palladium), and the presence of other reactants (such as organic halides) . The compound’s stability could also be affected by factors such as exposure to light, heat, and moisture.
Properties
IUPAC Name |
[2-chloro-6-(2,2-dimethylpropanoylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-8-6-4-5-7(13)9(8)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNIKRUJDDBTIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)NC(=O)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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